2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
“2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic compound. It contains an isopropylphenyl group, which is a phenyl group with an isopropyl substituent . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, 2-(4-Isopropylphenyl)propanoic acid has a molecular formula of C12H16O2 and an average mass of 192.254 Da .
Scientific Research Applications
Organic Synthesis and Crystal Structures
One area of application involves the synthesis and crystal structure analysis of compounds related to quinoline derivatives. For instance, Goher et al. (2003) synthesized complexes between isoquinoline carboxylic acid (a compound similar in structure to the subject chemical) and L-ascorbic acid, revealing insights into hydrogen bonding and molecular packing through X-ray structure determination (Goher et al., 2003). Similarly, Rudenko et al. (2012) discussed the synthesis of 2-substituted tetrahydroquinoline carboxylic acids, showcasing a methodology that could potentially apply to derivatives like the subject chemical (Rudenko et al., 2012).
Potential Biological Activity
The research by Carling et al. (1992) on 2-carboxytetrahydroquinolines, derivatives that are structurally similar to the subject chemical, explored their antagonist activity at the glycine site on the NMDA receptor, indicating potential for neurological applications (Carling et al., 1992).
Crystal Engineering and Supramolecular Assemblies
Another significant area of application is in crystal engineering and the formation of supramolecular assemblies. Studies such as the one by Xiao et al. (2013), which involved organotin carboxylates based on amide carboxylic acids (akin to the subject chemical), provide insights into how different ligands can lead to diverse molecular architectures, emphasizing the role of the subject compound in designing novel materials with potential applications in catalysis, sensing, and material science (Xiao et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKJVQCWWGTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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